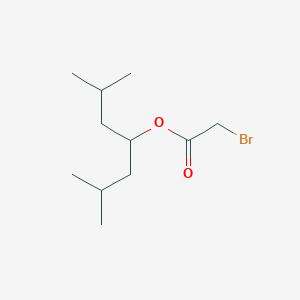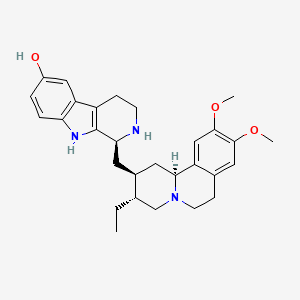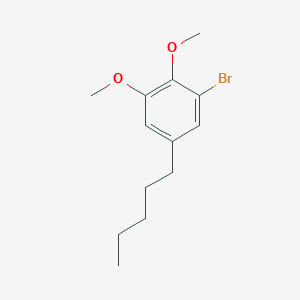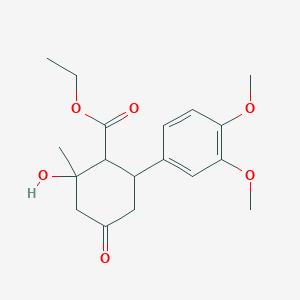![molecular formula C18H32N2O B14733300 N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide CAS No. 5934-23-6](/img/structure/B14733300.png)
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is a synthetic organic compound characterized by its unique structure, which includes a pyrrole ring substituted with a methyl group and a nonanamide chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide typically involves the reaction of 1-methylpyrrole with appropriate alkylating agents under controlled conditions. One common method involves the use of N-methylpyrrole, which is dried with CaSO4 and then fractionally distilled from KOH . The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the pyrrole ring, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
Scientific Research Applications
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide involves its interaction with specific molecular targets and pathways. It may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-methyl-2-acetylpyrrole: A pyrrole derivative with similar structural features.
2-methyl-1-[(5-methylfuran-2-yl)methyl]-1H-benzimidazole: Another compound with a pyrrole ring and similar functional groups.
Uniqueness
N-[(1-methylpyrrol-2-yl)methyl]-N-propyl-nonanamide is unique due to its specific substitution pattern and the presence of a nonanamide chain. This structural uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
5934-23-6 |
|---|---|
Molecular Formula |
C18H32N2O |
Molecular Weight |
292.5 g/mol |
IUPAC Name |
N-[(1-methylpyrrol-2-yl)methyl]-N-propylnonanamide |
InChI |
InChI=1S/C18H32N2O/c1-4-6-7-8-9-10-13-18(21)20(14-5-2)16-17-12-11-15-19(17)3/h11-12,15H,4-10,13-14,16H2,1-3H3 |
InChI Key |
XNTDOZYPLKBPNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=O)N(CCC)CC1=CC=CN1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1-N,2-N-bis[4-(4-propan-2-ylphenyl)-1,3-thiazol-2-yl]benzene-1,2-dicarboxamide](/img/structure/B14733238.png)
![1,2-Bis[3-ethoxy-4-hydroxy-5-(morpholin-4-ylmethyl)phenyl]ethane-1,2-diol](/img/structure/B14733246.png)

![3,3-Dimethyl-1-nitrobicyclo[2.2.1]heptan-2-one](/img/structure/B14733253.png)


![(E)-N-(4-Bromophenyl)-1-[4-(hexyloxy)phenyl]methanimine](/img/structure/B14733263.png)

![7-[[4-[(4-Aminophenyl)carbamoyl]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B14733273.png)

